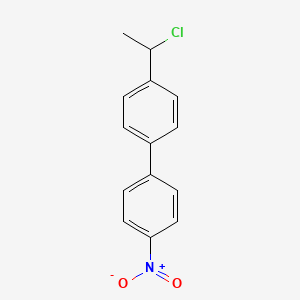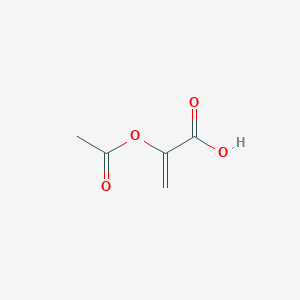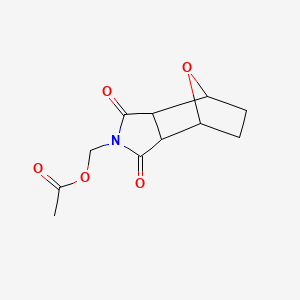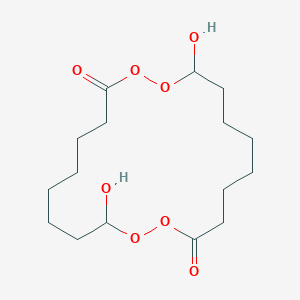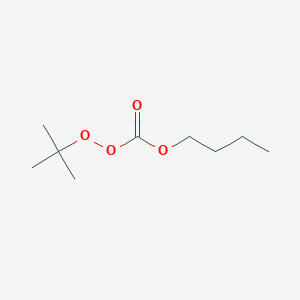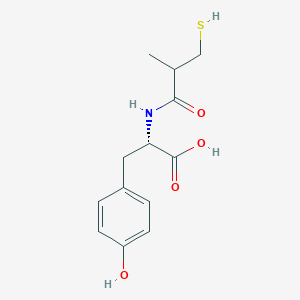
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine is a chemical compound with a unique structure that includes a sulfanyl group and a tyrosine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 2-methyl-3-sulfanylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group, forming a simpler derivative.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives without the sulfanyl group.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced blood pressure in the case of antihypertensive applications.
相似化合物的比较
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Uniqueness
N-(2-Methyl-3-sulfanylpropanoyl)-L-tyrosine is unique due to its specific structure, which includes both a sulfanyl group and a tyrosine moiety. This combination allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.
属性
CAS 编号 |
72634-63-0 |
|---|---|
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-8(7-19)12(16)14-11(13(17)18)6-9-2-4-10(15)5-3-9/h2-5,8,11,15,19H,6-7H2,1H3,(H,14,16)(H,17,18)/t8?,11-/m0/s1 |
InChI 键 |
WQAWZNCSCFDUHI-LYNSQETBSA-N |
手性 SMILES |
CC(CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


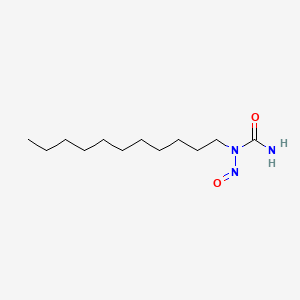
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
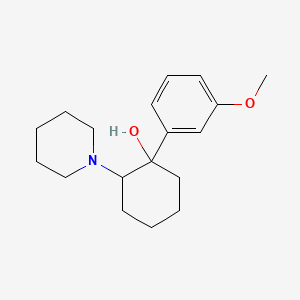
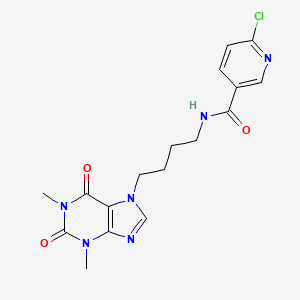
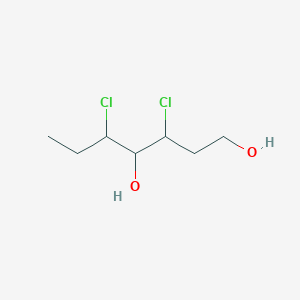
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

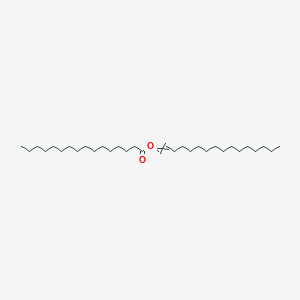
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
